molecular formula C18H18N4O6S B2923292 ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921112-75-6

ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2923292
CAS No.: 921112-75-6
M. Wt: 418.42
InChI Key: XPIIMRFGNXCHRQ-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a 4-nitrobenzamido moiety at position 2, and an ethyl ester at position 5. The nitro group on the benzamido substituent imparts strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S/c1-2-28-18(25)21-8-7-12-13(9-21)29-17(14(12)15(19)23)20-16(24)10-3-5-11(6-4-10)22(26)27/h3-6H,2,7-9H2,1H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIIMRFGNXCHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O5S
  • Molecular Weight : 417.5 g/mol

The compound features a thieno-pyridine core with various functional groups that may influence its biological interactions.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in vitro.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

SubstituentEffect on Activity
Nitro group at position 4Enhances antibacterial activity
Carbamoyl groupEssential for anticancer efficacy
Ethyl esterModulates solubility and bioavailability

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against both strains, suggesting moderate antibacterial activity.
  • Cancer Cell Line Analysis : In vitro assays using human breast cancer (MCF-7) and colon cancer (HT-29) cell lines demonstrated a dose-dependent decrease in cell viability with IC50 values of 25 µM and 30 µM respectively after 48 hours of treatment.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model in macrophages, treatment with the compound reduced TNF-alpha levels by approximately 50%, indicating significant anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations at the 2-Position (Benzamido Substituents)

The 2-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name 2-Substituent Key Properties/Activities References
Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Target) 4-Nitrobenzamido High electron-withdrawing potential; may enhance binding to tubulin or kinase targets
Ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate 3-Methoxybenzamido Methoxy group improves solubility but reduces electron deficiency; untested bioactivity
6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate Hydroxybenzylideneamino Schiff base formation enhances metal-chelation potential; used in ligand design
4SC-207 (E)-ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Pyridinyl acrylamido Exhibits microtubule inhibition (IC₅₀ = 12 nM in vitro) and taxane-resistant cell activity

Key Insight : The nitro group in the target compound may confer stronger interactions with hydrophobic pockets in biological targets compared to methoxy or acrylamido substituents. However, methoxy or hydroxyl groups improve aqueous solubility .

Variations at the 3-Position (Carbamoyl vs. Cyano)

The 3-position modulates electronic and steric properties:

Compound Name 3-Substituent Molecular Impact References
Target Compound Carbamoyl Hydrogen-bonding capacity; may enhance target affinity
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Cyano Electron-withdrawing cyano group increases electrophilicity; antitubulin activity (IC₅₀ = 0.8 µM)
4SC-207 Cyano Combines acrylamido and cyano groups for dual bioactivity

Key Insight: Carbamoyl groups (target compound) favor hydrogen bonding, whereas cyano substituents enhance electrophilicity, critical for covalent interactions in enzyme inhibition .

Variations in the Ester Group (Ethyl vs. Methyl vs. tert-Butyl)

The ester group affects pharmacokinetics and stability:

Compound Name Ester Group Impact References
Target Compound Ethyl Moderate lipophilicity; balances membrane permeability and metabolic stability
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Methyl Higher metabolic liability due to esterase susceptibility; shorter half-life
tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate tert-Butyl Enhanced steric protection; used as intermediates in prodrug synthesis

Key Insight : Ethyl esters (target compound) offer a compromise between stability and bioavailability compared to methyl or bulkier tert-butyl groups .

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